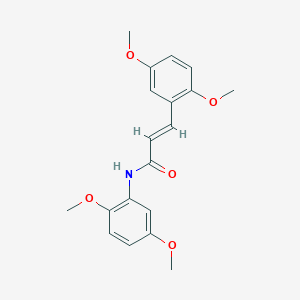

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

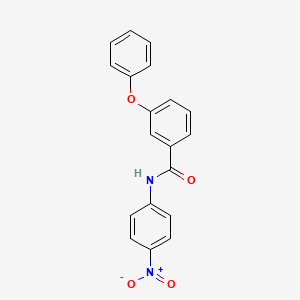

“(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 308292-47-9 . It has a molecular weight of 328.32 and its IUPAC name is (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2-propenamide . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O5/c1-23-14-7-8-16(24-2)15(11-14)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ . This indicates the presence of various functional groups in the molecule, including two methoxy groups, an amide group, and a nitro group .Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications

Research on similar compounds has explored their use in catalytic applications, such as the hydroamination/cyclization of aminoalkenes. For instance, studies on group 4 metal complexes with bis(carboxamide) proligands have shown potential in catalysis, albeit with varying efficiency based on the metal and ligand structure (Gott et al., 2007).

Polymer Synthesis and Properties

A significant area of research for compounds with similar structures is in the development of aromatic polyamides and polyimides. These materials have been synthesized using various monomers and have demonstrated valuable properties such as solubility in polar solvents, high thermal stability, and the ability to form transparent and flexible films. Such characteristics make them suitable for a wide range of applications, including electronics and materials science (Yang & Lin, 1995).

Electrochromic and Electrofluorescent Materials

Compounds incorporating bis(diphenylamino)-fluorene units have been studied for their electroactive properties, leading to the development of polyamides that exhibit electrochromic and electrofluorescent dual-switching capabilities. These materials are notable for their solubility, thermal stability, and reversible multicolor electrochromic characteristics, which are of interest for advanced display and sensor technologies (Sun et al., 2016).

High-Performance Polymers

The synthesis of aromatic polyamides and polyimides based on specific diamine monomers has led to materials with remarkable performance characteristics. These include high glass transition temperatures, excellent thermal stability, and solubility in organic solvents, making them suitable for high-performance engineering applications (Hsiao et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are currently unknown. This compound is structurally similar to other amphetamine derivatives , which typically exert their effects by interacting with monoamine transporters, particularly the dopamine transporter (DAT) . .

Mode of Action

The mode of action of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamideGiven its structural similarity to other amphetamine derivatives , it may interact with its targets in a similar manner, potentially leading to increased neurotransmitter release or inhibition of neurotransmitter reuptake.

Biochemical Pathways

The biochemical pathways affected by (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide are currently unknown. Amphetamine derivatives are known to affect several biochemical pathways, including those involved in the synthesis, release, and reuptake of monoamine neurotransmitters

Propiedades

IUPAC Name |

(E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVCPBXGATLCT-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)